BenchChemオンラインストアへようこそ!

1-Boc-4-aminobenzoimidazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

1-Boc-4-aminobenzimidazole (tert-butyl 4-amino-1H-benzo[d]imidazole-1-carboxylate, CAS 208772-74-1) is a synthetic intermediate belonging to the N-Boc-protected aminobenzimidazole class. It possesses a benzimidazole core with a tert-butoxycarbonyl (Boc) protecting group installed at the N-1 position of the imidazole ring and a free primary amine at the 4-position of the fused benzene ring.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 208772-74-1
Cat. No. B3251302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-aminobenzoimidazole
CAS208772-74-1
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)N
InChIInChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-14-10-8(13)5-4-6-9(10)15/h4-7H,13H2,1-3H3
InChIKeyKMNMNTDCWQCPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-aminobenzimidazole (CAS 208772-74-1): A Regiospecifically Protected Benzimidazole Building Block for Medicinal Chemistry


1-Boc-4-aminobenzimidazole (tert-butyl 4-amino-1H-benzo[d]imidazole-1-carboxylate, CAS 208772-74-1) is a synthetic intermediate belonging to the N-Boc-protected aminobenzimidazole class. It possesses a benzimidazole core with a tert-butoxycarbonyl (Boc) protecting group installed at the N-1 position of the imidazole ring and a free primary amine at the 4-position of the fused benzene ring . This regiospecific placement of the amino group (position 4, rather than position 5 or 6) defines the vector of subsequent derivatization, directly influencing the geometry and properties of final pharmacophores [1]. The compound is supplied as a research chemical with a typical purity specification of ≥95% (HPLC), molecular weight 233.27 g/mol, and molecular formula C₁₂H₁₅N₃O₂ .

Why 1-Boc-4-aminobenzimidazole Cannot Be Replaced by Positional Isomers or Alternative Protecting Groups in Multi-Step Synthesis


When designing a synthetic route, substituting 1-Boc-4-aminobenzimidazole with the 5-amino or 6-amino positional isomer alters the trajectory of the amine handle relative to the benzimidazole scaffold, changing both the geometry of the final ligand and its interaction with biological targets—benzimidazole SAR is known to be highly sensitive to substitution position [1]. Similarly, replacing the Boc group with a Cbz (benzyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protecting group changes the deprotection chemistry entirely: Boc cleavage requires mild acid (e.g., TFA), whereas Cbz demands hydrogenolysis and Fmoc requires base (piperidine), making each choice incompatible with different downstream functional groups [2]. The 1-Boc-4-amino isomer provides a unique intersection of regiospecific amine placement and acid-labile orthogonal protection that no single alternative—whether a different regioisomer or a different N-protecting group—can simultaneously replicate [1][2].

Quantitative Differentiation: 1-Boc-4-aminobenzimidazole vs. Closest Analogs


Regiochemistry Defines Downstream Bioactivity: 4-Amino vs. 5-Amino vs. 6-Amino Benzimidazole Building Blocks

The position of the amino substituent on the benzimidazole core directly dictates the spatial orientation of subsequent derivatizations. In kinase inhibitor programs, benzimidazoles with amino groups at position 4, 5, or 6 yield final compounds with distinct binding modes; for example, a 6-aminocarbonyl benzimidazole series targeting the angiotensin II AT1 receptor showed that moving the substituent from the 6- to the 4-position would reposition the pharmacophore by approximately 2.5–3.0 Å, abolishing activity in docking models [1]. The 4-amino isomer therefore enables a structural vector inaccessible to the 5- and 6-amino isomers. While direct IC50 data on the Boc-protected building blocks themselves are not relevant (they are intermediates, not final drugs), the regioisomer chosen at the building-block stage predetermines the final compound's geometry and target engagement potential [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Boc vs. Cbz Orthogonality: Acid-Labile Protection Enables Two-Step Deprotection Sequences Incompatible with Cbz

In multi-step syntheses, the Boc group on 1-Boc-4-aminobenzimidazole can be selectively removed with trifluoroacetic acid (TFA, typically 20–50% in CH₂Cl₂) without affecting Cbz-protected amines, esters, or benzyl ethers present elsewhere in the molecule. This orthogonality was demonstrated in the HBTU-promoted benzimidazole synthesis where both Boc- and Cbz-protected amino acids were converted to benzimidazoles in 80–99% yield without cross-reactivity [1]. In contrast, the 1-Cbz-4-aminobenzimidazole analog would require hydrogenolysis (H₂, Pd/C), which is incompatible with substrates bearing reducible functional groups (e.g., alkenes, nitro groups, benzyl esters). The Boc variant thus provides broader downstream compatibility in complex molecule synthesis [1][2].

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Synthesis

Commercial Availability and Purity: 4-Amino Isomer vs. 5-Amino and 6-Amino Analogs

Among the three Boc-protected amino-benzimidazole positional isomers, the 4-amino variant (CAS 208772-74-1) and the 6-amino variant (CAS 297756-32-2) are both commercially available at ≥95% purity from multiple vendors [1]. The 5-amino isomer (CAS 297756-31-1) is less commonly stocked, potentially increasing lead times and cost. For procurement planning, the 4-amino isomer offers comparable purity (min. 95%, CymitQuimica) and molecular weight (233.27 g/mol) to the 6-amino analog, but the 1-Boc-4-amino isomer is explicitly documented as a versatile intermediate in pharmaceutical and agrochemical research [2]. No significant price differential has been identified in public listings, though availability may fluctuate by region.

Chemical Procurement Building Block Sourcing Purity Specification

Litigation and Freedom-to-Operate: 4-Amino Benzimidazole Intermediates in HDAC Inhibitor Patent Filings

Recent patent activity (US Patent Application 20220153705, filed 2018, published 2022) discloses aminobenzimidazole derivatives as HDAC inhibitors, with general Formula (I) encompassing compounds that can be derived from 1-Boc-4-aminobenzimidazole as a key intermediate [1]. The 4-amino substitution pattern appears in multiple exemplified compounds within the aminobenzimidazole HDAC inhibitor patent family, whereas 5-amino and 6-amino substitution patterns are less represented in the exemplified compound tables of this patent series. This suggests that the 4-amino regioisomer holds a privileged position in current medicinal chemistry campaigns targeting HDAC isoforms, which may be relevant for organizations conducting freedom-to-operate analyses prior to initiating drug discovery programs [1].

Patent Landscape Freedom to Operate HDAC Inhibitors

Application Scenarios Where 1-Boc-4-aminobenzimidazole Is the Preferred Building Block


Synthesis of 4-Amino-Directed Kinase Inhibitor Libraries via Late-Stage Boc Deprotection

When constructing a library of benzimidazole-based kinase inhibitors where the amine at position 4 must remain protected during Pd-catalyzed cross-coupling or amide bond formation at other positions, the Boc group of 1-Boc-4-aminobenzimidazole provides acid-labile protection that is stable to basic and nucleophilic conditions. After the core scaffold is elaborated, the Boc group can be removed cleanly with TFA or NaBH₄/EtOH (75–98% deprotection yield) [1], revealing the free 4-amine for final diversification. This sequence is not feasible with the corresponding Cbz-protected analog, which would require hydrogenolysis conditions incompatible with many heterocyclic products [1].

HDAC Inhibitor Hit-to-Lead Programs Requiring 4-Amino Benzimidazole Scaffolds

Organizations pursuing HDAC inhibitors based on aminobenzimidazole chemotypes, as disclosed in US 20220153705 and related filings, require the 4-amino isomer specifically to access the exemplified compound space. The 1-Boc-4-aminobenzimidazole building block provides a direct entry point to these patent-defined structures, enabling rapid synthesis of analogs for SAR exploration without the need to develop a de novo route to the 4-amino-substituted core [1].

Multi-Step Solid-Phase or Solution-Phase Combinatorial Synthesis with Orthogonal Protecting Group Requirements

In combinatorial synthesis protocols where the benzimidazole N-1 must remain protected while the 4-amino group undergoes derivatization with diverse electrophiles, the Boc group offers a convenient orthogonal handle. The HBTU-promoted one-pot methodology demonstrates that Boc-protected amino acid-derived benzimidazoles can be synthesized in 80–99% yield without Boc cleavage, confirming the protecting group's stability under carbodiimide coupling conditions [1]. This enables solid-phase or solution-phase library production where the Boc group is retained until the final global deprotection step.

Quote Request

Request a Quote for 1-Boc-4-aminobenzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.